[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Description
Contextualization within the Landscape of Pyridine (B92270) and Pyrrolidine (B122466) Chemistry
The pyridine ring is a fundamental aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. fluorochem.co.ukresearchgate.netgoogle.comfrontiersin.org Its presence can influence a molecule's basicity, aromaticity, and ability to participate in hydrogen bonding, often enhancing properties like aqueous solubility. fluorochem.co.ukbldpharm.com The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netgoogle.comfrontiersin.orgorganic-chemistry.org
Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of many biologically active compounds and is one of the most common nitrogen heterocycles in FDA-approved drugs. nih.gov Its non-planar, sp³-hybridized nature allows for greater three-dimensional structural diversity compared to flat aromatic systems, which is a desirable trait in drug design. nih.gov The pyrrolidine nucleus also imparts basicity and can serve as a chiral scaffold in asymmetric synthesis. nih.gov
The combination of these two rings in [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol results in a molecule with a unique electronic and steric profile, offering multiple points for chemical modification.
Research Significance of Pyrrolidinyl Pyridine Scaffolds
The pyrrolidinyl pyridine scaffold is of significant interest to researchers, particularly in the field of drug discovery. The fusion of an aromatic pyridine ring with a saturated pyrrolidine ring creates a structure with a distinct three-dimensional shape that can interact with biological targets in specific ways.
The research significance of this scaffold is highlighted by its use in the development of agents targeting the central nervous system. For instance, derivatives of this scaffold have been investigated as high-affinity ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological disorders. A study focused on developing potential positron emission tomography (PET) imaging agents for nAChRs synthesized a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. nih.gov These compounds demonstrated very high in vitro binding affinities for nAChRs, suggesting that the pyrrolidinyl pyridine core is a key pharmacophore for this target. nih.gov
Overview of Prior Academic Investigations into Related Heterocyclic Systems
While direct academic publications focusing exclusively on the synthesis and application of this compound are not abundant, extensive research has been conducted on structurally related heterocyclic systems. These investigations provide valuable insights into the potential utility and synthetic strategies applicable to the target compound.
One notable area of research is the development of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists. A detailed study reported the synthesis and pharmacological evaluation of (pyridin-2-yl)methanol derivatives as potent and selective TRPV3 antagonists. researchgate.netnih.gov TRPV3 is a cation channel involved in pain sensation and skin disorders, making it an important therapeutic target. nih.gov The study highlighted a lead compound, a pyridinyl methanol (B129727) derivative, which, after systematic optimization, led to the identification of a novel and selective TRPV3 antagonist with a favorable preclinical profile. researchgate.netnih.gov This underscores the therapeutic potential of the pyridinyl methanol moiety.
Another relevant area of investigation is the synthesis of pyrrolidine-containing nucleoside analogues as potential antiviral agents. Researchers have successfully synthesized [(2'S, 3'S)-bis(hydroxylmethyl)pyrrolidin-1-yl] purine (B94841) and pyrimidine (B1678525) nucleosides and evaluated their activity against HSV-1, HSV-2, and HIV-1. nih.gov Although structurally different, this work demonstrates the utility of the pyrrolidinyl scaffold as a mimic of the sugar moiety in nucleosides, a common strategy in antiviral drug design.
The synthesis of various substituted pyrrolidines is also a well-explored area, with methods including metal-free reductive hydroamination cascades and catalyst-tuned hydroalkylation reactions. organic-chemistry.org These synthetic advancements provide a toolbox for the construction of complex pyrrolidine-containing molecules, including this compound and its derivatives.
Table 2: Research on Related Pyrrolidinyl and Pyridinyl Compounds
| Research Area | Key Findings | Reference Compound Example |
|---|---|---|
| TRPV3 Antagonists | (Pyridin-2-yl)methanol derivatives identified as potent and selective antagonists for pain and inflammation. | 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol |
| nAChR Imaging Agents | Pyrrolidinyl pyridine analogues developed as high-affinity ligands for PET imaging of nicotinic acetylcholine receptors. | 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine |
| Antiviral Nucleosides | Pyrrolidine-based structures used as sugar mimics in the synthesis of nucleoside analogues with antiviral activity. | [(2'S, 3'S)-bis(hydroxylmethyl)pyrrolidin-1-yl]thymine |
This table summarizes findings from studies on compounds structurally related to this compound.
Structure
3D Structure
Properties
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDGAPSSLJMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383356 | |
| Record name | [2-(1-pyrrolidinyl)-3-pyridinyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-85-0 | |
| Record name | [2-(1-pyrrolidinyl)-3-pyridinyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 1 Pyrrolidinyl 3 Pyridinyl Methanol and Its Analogs
Design Principles for Constructing the Pyrrolidinyl Pyridine (B92270) Core
The assembly of the 2-(1-pyrrolidinyl)pyridine structure is a central challenge in the synthesis of this compound class. Chemists have developed several strategies that allow for the efficient and often regioselective construction of this heterocyclic core.
Established Multi-Step Organic Synthesis Approaches
Multi-step syntheses are frequently employed, offering flexibility in introducing various substituents. A common strategy begins with a pre-functionalized pyridine ring, such as 2-chloro-3-nitropyridine. This approach involves a sequence of reactions, including nucleophilic aromatic substitution to introduce the pyrrolidine (B122466) moiety, followed by reduction of the nitro group and subsequent conversion to the desired methanol (B129727) functionality.
One plausible synthetic pathway initiates with the nitration of 2-pyridone, followed by an N-alkylation to protect the amine, yielding an N-alkyl-3-nitro-2-pyridone. google.com This intermediate can then undergo a directed chlorination and dealkylation to produce 2-chloro-3-nitropyridine. google.com The highly reactive chlorine atom at the C-2 position is susceptible to nucleophilic substitution by pyrrolidine. The resulting 2-(1-pyrrolidinyl)-3-nitropyridine can then be reduced, for example using iron powder in acetic acid or catalytic hydrogenation, to afford 2-(1-pyrrolidinyl)-3-aminopyridine. Finally, the amino group can be converted to a hydroxymethyl group via a Sandmeyer-type reaction, involving diazotization followed by reaction with a suitable source of formaldehyde (B43269) or a related one-carbon synthon.
Alternative starting materials include 2,3-disubstituted pyridines where one substituent is a leaving group (e.g., a halogen) and the other is a precursor to the methanol group (e.g., a cyano or ester group). For instance, starting with 2-chloro-3-cyanopyridine, the pyrrolidine ring can be introduced via nucleophilic substitution, followed by reduction of the nitrile to the aminomethyl group, and subsequent conversion to the alcohol.
Cyclization Reactions for Pyridine Ring Formation
While often more complex for highly substituted pyridines, cyclization reactions represent a powerful method for the de novo synthesis of the pyridine core. These methods build the heterocyclic ring from acyclic precursors.
One of the most well-known methods is the Hantzsch pyridine synthesis, though it is more typically used for producing dihydropyridines which can then be oxidized. A more direct approach for substituted pyridines involves the reaction of enaminones with malononitrile, which can lead to the formation of 2-amino-3-cyanopyridine (B104079) derivatives in a one-pot multicomponent reaction. nih.gov The resulting 2-amino group could then be transformed or replaced, and the cyano group converted to the methanol functionality.
Another strategy involves the cyclization of amide dianions with reagents like epibromohydrin (B142927) to form pyrrolidinone structures, which can serve as precursors to the pyrrolidine part of the molecule. organic-chemistry.org More advanced methods include photo-promoted ring contraction of pyridines to yield pyrrolidine derivatives, offering a novel skeletal editing strategy. osaka-u.ac.jpresearchgate.netnih.govbohrium.com Cobalt-catalyzed cycloaddition reactions have also been utilized to prepare precursors for pyridine-annulated pyrroline (B1223166) systems. semanticscholar.org Furthermore, pyridinium (B92312) 1,4-zwitterions can undergo various formal cyclization reactions, such as (3+2) or (5+2) cycloadditions, to construct complex heterocyclic systems that could be precursors to the desired pyridine core. nih.gov
Palladium-Catalyzed Coupling Strategies for Pyridine Derivatization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a highly efficient route to the 2-(1-pyrrolidinyl)pyridine core. The Buchwald-Hartwig amination is particularly relevant, enabling the formation of the crucial C-N bond between a pyridine ring and pyrrolidine. libretexts.orgacsgcipr.org
This reaction typically involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is critical for the reaction's success and can influence reaction rates and yields. A variety of phosphine ligands, such as Xantphos and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), have been successfully employed. researchgate.netnih.gov The reaction is highly regioselective, favoring substitution at the more reactive C-2 position of dichloropyridines. researchgate.net This methodology is robust and can be applied to a wide range of aniline (B41778) and heterocyclic amine coupling partners. researchgate.net
| Reactants | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 2-Bromopyridine, Pyrrolidine | Pd(OAc)₂, dppp | NaOtBu | Toluene | 55-98% | researchgate.net |
| 2,4-Dichloropyridine, Aniline | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | High | researchgate.net |
| Aryl Bromide, Aminopyrimidine | PdCl₂(PPh₃)₂, Xantphos | NaOtBu | Toluene | 27-82% | nih.gov |
This interactive table summarizes typical conditions for the Buchwald-Hartwig amination to form aryl-nitrogen bonds.
Other palladium-catalyzed reactions, such as those involving the annulation of propargyl carbonates with pyridine derivatives, can be used to construct related fused heterocyclic systems like indolizines. nih.gov
Stereoselective Synthesis for Chiral Analogues
The synthesis of enantiomerically pure analogs of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol is of significant interest, often starting from chiral precursors derived from the chiral pool. L-proline and its derivatives are common starting materials for introducing the chiral pyrrolidine ring.
One approach involves the use of (S)-proline ethyl ester, which can react with Grignard reagents to form chiral diphenyl-2-pyrrolidinyl-methanol derivatives. erowid.org Similarly, N-protected trans-4-hydroxy-L-proline can be converted through a series of steps including oxidation and Grignard reaction into chiral pyrrolidine-containing molecules. mdpi.com The development of ligands based on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine highlights the importance of stereochemistry in designing high-affinity compounds. nih.gov
Asymmetric catalysis provides another powerful tool. Palladium-catalyzed enantioselective carboamination reactions can produce 2-(arylmethyl)pyrrolidines with high enantiomeric excess. nih.gov Multicomponent reactions can also be designed to be diastereoselective, allowing for the construction of highly substituted, optically active pyrrolidines in a single step. nih.gov Organocatalysis, using chiral pyrrolidine-based catalysts like diarylprolinol silyl (B83357) ethers, has emerged as a key strategy for various asymmetric transformations, further underscoring the versatility of the chiral pyrrolidine scaffold. nih.govresearchgate.net
Functional Group Interconversions and Derivatization at the Methanol Moiety and Ring Systems
Once the core structure is assembled, functional group interconversions allow for the synthesis of a diverse range of analogs. The methanol group is a particularly versatile handle for further chemical modification.
Oxidation Reactions of the Methanol Group
The primary alcohol of the methanol moiety can be selectively oxidized to an aldehyde or a carboxylic acid, providing access to new classes of compounds with different chemical and physical properties.
Various oxidizing agents can be employed for this transformation. For the oxidation of heteroaryl-2-methanols to the corresponding esters, a mild method using silver(I) oxide and isopropyl iodide has been reported. researchgate.net However, this method was found to be less effective for pyridine-3 and 4-methanols, suggesting that the nitrogen lone pair at the 2-position may play a role in facilitating the reaction. researchgate.net
A one-step photoredox method allows for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides, and conversely, the oxidation of the methanol group is a key transformation. acs.org The mechanism of methanol oxidation by enzymes like pyrroloquinoline quinone (PQQ)-containing methanol dehydrogenase has also been studied, providing insights into potential biomimetic oxidation pathways. researchgate.net Theoretical studies on the photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine (B189457) suggest that excited-state proton-coupled electron transfer is a key step. chemrxiv.org
| Starting Material | Oxidizing Agent/Conditions | Product | Reference |
| Pyridine-2-methanol | Ag₂O, 2-iodopropane, dioxane | Isopropyl picolinate | researchgate.net |
| 4-(Hydroxymethyl) pyridine | Electrocatalytic oxidation | 4-Pyridinecarboxaldehyde | researchgate.net |
| Methanol | PQQ-containing methanol dehydrogenase | Formaldehyde | researchgate.net |
This interactive table provides examples of oxidation reactions for pyridine methanols and related compounds.
Reduction Reactions for Structural Modification
The structural modification of this compound and its analogs through reduction reactions is a key strategy for accessing a variety of derivatives. These reactions primarily target the carbonyl group or other reducible functionalities within the molecule, leading to the formation of alcohols or other reduced species.
A common approach involves the use of metal hydrides as reducing agents. For instance, the reduction of a carbonyl precursor to an alcohol can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). These reactions are typically carried out in inert solvents such as ether or tetrahydrofuran. google.com The choice of reducing agent can influence the stereochemical outcome of the reaction, affording either erythro or threo isomers depending on the specific reagent and reaction conditions. google.com For example, the reduction of a precursor ketone with various reducing agents can lead to mixtures of erythro/threo isomers of the corresponding chiral pyrrolidin-2-yl-methanol. google.com
The reduction process is often followed by an aqueous workup, sometimes in the presence of a base like sodium hydroxide, to quench the reaction and facilitate the isolation of the product. google.com The resulting mineral precipitate is typically removed by filtration, and the desired product is obtained from the filtrate after solvent evaporation. google.com
Beyond simple carbonyl reductions, catalytic hydrogenation represents another important reduction methodology. This technique is particularly useful for the reduction of double bonds or other unsaturated systems that may be present in analogs of this compound. For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst can be used to reduce a pyrroline ring to a pyrrolidine ring. nih.gov Similarly, Ru-catalyzed hydrogenation has also been reported for the synthesis of (S)-pyrrolidin-2-ylmethanol, albeit with varying yields. nih.gov
The following table summarizes some of the reducing agents and their applications in the synthesis of related structures:
| Reducing Agent | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH4) | Proline derivatives | Prolinol | nih.gov |
| Sodium borohydride (NaBH4) | Aromatic nitro compounds | Azo- and/or hydrazo-arenes | nih.gov |
| Hydrogen (H2) with Pd/C catalyst | 2-Pyrroline derivative | Pyrrolidine | nih.gov |
| Hydrogen (H2) with Ru catalyst | Piperazine ring derivative | Prolinol | nih.gov |
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine and Pyrrolidine Rings
The pyridine and pyrrolidine rings of this compound and its analogs are amenable to both nucleophilic and electrophilic substitution reactions, allowing for a wide range of functionalization.
Nucleophilic Substitution on the Pyridine Ring:
The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. quora.com The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.org
A variety of nucleophiles can be employed in these reactions, including those based on sulfur, oxygen, and carbon. sci-hub.se For instance, reactions of halopyridines with sulfur nucleophiles like sodium thiophenoxide (PhSNa) or sodium methanethiolate (B1210775) (MeSNa) can proceed in high yields. sci-hub.se Oxygen nucleophiles, such as benzyl (B1604629) alcohol, also react efficiently, while the reactivity of others, like sodium phenoxide, can be solvent-dependent. sci-hub.se The reactivity order of halopyridines can vary depending on the nucleophile used. sci-hub.se
The introduction of a nitro group into the pyridine ring can further activate it towards nucleophilic substitution. nih.gov For example, 2-methyl- and 2-arylvinyl-3-nitropyridines react with sulfur nucleophiles, leading to the selective substitution of the nitro group. nih.gov
Electrophilic Substitution on the Pyridine Ring:
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. echemi.comyoutube.com This deactivation makes the reaction sluggish and often requires harsh conditions. quora.com The substitution typically occurs at the 3-position (meta-position) because the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.com
To overcome the low reactivity of pyridine in EAS reactions, activating strategies can be employed. One common method is the formation of the pyridine N-oxide. youtube.com The N-oxide is more reactive towards electrophiles, and the substitution pattern can be controlled. rsc.org Following the substitution reaction, the N-oxide can be reduced back to the pyridine. youtube.com
Reactions on the Pyrrolidine Ring:
The pyrrolidine ring, being a saturated heterocycle, behaves more like a secondary amine. The nitrogen atom is nucleophilic and can participate in various reactions. For example, it can be alkylated by reacting with alkyl halides. google.com The conditions for such reactions often involve a base to deprotonate the nitrogen, making it more nucleophilic.
The following table provides examples of substitution reactions on pyridine and pyrrolidine rings:
| Ring System | Reaction Type | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyridine | Nucleophilic Substitution | Halopyridine with Sulfur/Oxygen/Carbon Nucleophiles | Substituted Pyridines | sci-hub.se |
| Pyridine | Electrophilic Substitution | Nitrating agents (harsh conditions) | 3-Substituted Pyridines | quora.com |
| Pyridine N-oxide | Electrophilic Substitution | Nitrating agents | 4-Substituted Pyridine N-oxides | youtube.comrsc.org |
| Pyrrolidine | N-Alkylation | Alkyl halide and base | N-Alkyl Pyrrolidines | google.com |
Mechanistic Elucidation of Key Synthetic Steps and Pathways
Understanding the mechanisms of the synthetic reactions involved in the preparation of this compound and its analogs is crucial for optimizing reaction conditions and predicting outcomes.
One key area of mechanistic study is the formation of the pyrrolidine ring itself. Copper-catalyzed intramolecular C-H amination of N-fluoride amides is a method used for synthesizing pyrrolidines. nih.govresearchgate.net Mechanistic investigations, including experimental studies and Density Functional Theory (DFT) calculations, have shed light on this transformation. nih.gov Evidence suggests the involvement of a copper(II)-fluoride intermediate. nih.gov The nature of the ligand on the copper catalyst and the halide on the amide reactant have been shown to influence the reaction pathway and efficiency. nih.gov
In the context of nucleophilic aromatic substitution on the pyridine ring, the reaction generally proceeds through an addition-elimination mechanism. quimicaorganica.org The nucleophile first attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). The leaving group then departs, restoring the aromaticity of the ring. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction, with attack at the 2- and 4-positions being favored due to the ability of the nitrogen atom to delocalize the negative charge. quora.com
For electrophilic aromatic substitution on pyridine, the mechanism involves the attack of an electrophile on the electron-rich pi system of the ring to form a cationic intermediate (a sigma complex or arenium ion). youtube.com The stability of this intermediate determines the position of substitution. Attack at the 3-position is favored as it avoids placing the positive charge directly on the electronegative nitrogen atom, which would be highly destabilizing. quora.com Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to analyze the nitration reactions of pyridine and its derivatives, confirming a stepwise polar mechanism involving a tetrahedral cation intermediate. rsc.orgresearchgate.net
The mechanism of reduction reactions, for example, using metal hydrides, involves the transfer of a hydride ion from the reducing agent to the electrophilic carbon of the carbonyl group. This is followed by protonation of the resulting alkoxide during the workup to yield the alcohol.
Strategies for Scale-Up and Process Optimization in Academic Synthesis
Scaling up the synthesis of this compound and its analogs from laboratory to larger academic scales presents several challenges that require careful consideration of reaction conditions and procedures.
One of the primary concerns in scaling up is the management of reaction temperature, especially for highly exothermic or endothermic reactions. For instance, reactions carried out at very low temperatures, which may be feasible on a small scale, can become problematic and costly to maintain on a larger scale. google.com Therefore, developing synthetic routes that avoid such extreme temperature requirements is a key optimization strategy. google.com
The choice of reagents is also critical. Hazardous or difficult-to-handle reagents, such as n-butyllithium, should be avoided if possible in favor of safer and more manageable alternatives. google.com Similarly, the use of expensive catalysts or reagents may be acceptable for small-scale synthesis but can become a significant cost factor in larger preparations. The development of processes that use catalytic amounts of reagents, which can be recovered and reused, is highly desirable. nih.gov For example, solid-supported catalysts can simplify product isolation and catalyst recycling. nih.gov
Solvent selection and handling are also important considerations. The use of large volumes of volatile or toxic solvents should be minimized. Optimization may involve finding alternative, greener solvents or developing solvent-free reaction conditions. mdpi.com The efficiency of workup and purification procedures becomes increasingly important on a larger scale. Methods that are convenient in the lab, such as chromatography, may be time-consuming and expensive for larger quantities. Crystallization is often a preferred method for purification on a larger scale as it can provide high-purity material in a single step. google.com
A five-step reaction sequence for the synthesis of related 3-pyridylcyclobutanones has been successfully scaled up to produce up to 120 g in a single run, demonstrating the feasibility of large-scale academic synthesis with careful planning and optimization. researchgate.net This process involved steps like alkylation, hydrolysis, decarboxylation, and ketal removal. researchgate.net The ability to perform reactions in a multi-gram or even kilogram scale is crucial for supplying sufficient material for further biological or pharmacological studies.
The following table outlines some key strategies for scale-up and process optimization:
| Strategy | Consideration | Example/Benefit | Reference |
|---|---|---|---|
| Avoidance of Hazardous Reagents | Safety and handling on a larger scale. | Replacing n-butyllithium with a safer base. | google.com |
| Catalyst Recovery and Reuse | Cost-effectiveness and sustainability. | Using solid-supported catalysts for easy separation. | nih.gov |
| Optimization of Reaction Conditions | Avoiding extreme temperatures and long reaction times. | Developing room temperature reactions. | google.com |
| Efficient Purification Methods | Time and cost of purification. | Utilizing crystallization over chromatography. | google.com |
| Solvent Minimization | Cost, safety, and environmental impact. | Exploring solvent-free conditions or greener solvents. | mdpi.com |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular architecture can be constructed.
Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of protons in a molecule. For [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the methanol (B129727) substituent. The chemical shifts are influenced by neighboring atoms and functional groups. orgchemboulder.comorganicchemistrydata.org
The expected ¹H NMR spectral data are summarized below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-6 | ~8.0-8.2 | Doublet of doublets (dd) | 1H |
| Pyridine H-4 | ~7.5-7.7 | Doublet of doublets (dd) | 1H |
| Pyridine H-5 | ~6.7-6.9 | Doublet of doublets (dd) | 1H |
| CH₂OH (Methanol) | ~4.6-4.8 | Singlet or Doublet | 2H |
| OH (Alcohol) | Variable (e.g., ~2-5) | Broad Singlet | 1H |
| Pyrrolidine N-CH₂ | ~3.3-3.5 | Multiplet (m) | 4H |
| Pyrrolidine CH₂-CH₂ | ~1.9-2.1 | Multiplet (m) | 4H |
Note: Chemical shifts are predictive and can vary based on the solvent and concentration. The OH proton signal may exchange with deuterated solvents, leading to its disappearance.
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments, confirming the carbon backbone of the molecule. The molecule this compound has ten carbon atoms, and due to molecular asymmetry, ten distinct signals are expected in the ¹³C NMR spectrum. The electronegativity of adjacent oxygen and nitrogen atoms significantly influences the chemical shifts. libretexts.orgoregonstate.edu
The predicted ¹³C NMR chemical shifts are detailed in the following table.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~158-162 |
| Pyridine C-3 | ~120-124 |
| Pyridine C-4 | ~135-138 |
| Pyridine C-5 | ~115-118 |
| Pyridine C-6 | ~145-148 |
| CH₂OH (Methanol) | ~60-65 |
| Pyrrolidine N-CH₂ | ~48-52 |
| Pyrrolidine CH₂-CH₂ | ~22-26 |
Note: Quaternary carbon signals (C-2, C-3) are typically weaker than those of protonated carbons. hw.ac.uk The exact shifts depend on the solvent used. ucla.edu
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6). It would also reveal couplings within the pyrrolidine ring's methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. sdsu.edu It allows for the unambiguous assignment of each carbon in the ¹³C spectrum by linking it to its known proton from the ¹H spectrum (e.g., the signal at ~4.7 ppm would correlate with the carbon signal at ~62 ppm, confirming the CH₂OH group).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (2-3 bonds) between protons and carbons, which is essential for connecting the different fragments of the molecule. youtube.com Key expected correlations include:
Protons of the CH₂OH group to the pyridine carbons C-2 and C-3.
Protons of the pyrrolidine ring adjacent to the nitrogen (N-CH₂) to the pyridine carbon C-2.
Pyridine proton H-4 to pyridine carbons C-2, C-3, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can help to confirm the spatial arrangement of the substituents on the pyridine ring. For example, a NOESY correlation between the pyrrolidinyl protons and the pyridine H-4 proton would provide evidence for their proximity. ipb.pt
Nitrogen-15 NMR (¹⁵N NMR) provides direct information about the chemical environment of the nitrogen atoms within a molecule. japsonline.com Although less sensitive than ¹H or ¹³C NMR, it is highly valuable for characterizing nitrogen-containing compounds. nih.gov The target molecule contains two distinct nitrogen atoms: a pyridine-type (sp²-hybridized) nitrogen and a pyrrolidine-type (sp³-hybridized, amine-like) nitrogen. These two environments are expected to have significantly different chemical shifts.
Pyridine Nitrogen (N-1): Pyridine-type nitrogens typically resonate at lower field. The chemical shift for the pyridine nitrogen in this molecule is expected in the range of δ -60 to -100 ppm relative to nitromethane. ipb.pt
Pyrrolidine Nitrogen: Saturated, amine-like nitrogens are more shielded and appear at a higher field. The pyrrolidine nitrogen is expected to have a chemical shift in the range of δ -330 to -360 ppm.
The significant difference in chemical shifts makes ¹⁵N NMR a powerful tool for distinguishing between the two nitrogen centers in the molecule. ipb.ptjapsonline.com
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk
For this compound (Molecular Formula: C₁₀H₁₄N₂O), the high-resolution mass spectrum (HRMS) would provide an exact mass measurement, allowing for the confirmation of the elemental composition.
Calculated Exact Mass: 178.1106 g/mol
Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The pattern of fragment ions serves as a molecular fingerprint. libretexts.org
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 178 | [C₁₀H₁₄N₂O]⁺• | Molecular Ion (M⁺•) |
| 177 | [C₁₀H₁₃N₂O]⁺ | Loss of a hydrogen atom [M-H]⁺ |
| 161 | [C₁₀H₁₃N₂]⁺ | Loss of •OH radical |
| 147 | [C₉H₁₁N₂]⁺ | Loss of •CH₂OH group (methanol side chain) |
| 108 | [C₆H₆N₂]⁺• | Fragment containing the aminopyridine core |
| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation |
Note: The base peak, the most abundant fragment, often results from the formation of a particularly stable ion. chemguide.co.uk
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. libretexts.orgcore.ac.uk
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3600-3200 | O-H stretch | Alcohol | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) | Medium |
| 2960-2850 | C-H stretch | Aliphatic (Pyrrolidine, Methanol) | Strong |
| 1600-1550 | C=N stretch | Pyridine Ring | Medium |
| 1500-1400 | C=C stretch | Pyridine Ring | Medium-Strong |
| 1250-1000 | C-O stretch | Primary Alcohol | Strong |
| 1200-1100 | C-N stretch | Amine (Pyrrolidine) | Medium |
The presence of a broad band in the 3600-3200 cm⁻¹ region is a clear indicator of the alcohol's O-H group, while the combination of aromatic and aliphatic C-H stretches confirms the presence of both the pyridine ring and the saturated pyrrolidine and methanol groups. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. elte.hu When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. uzh.ch The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. upenn.edu
For this compound, the primary chromophore is the substituted pyridine ring. The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic system and the non-bonding (n) electrons on the nitrogen and oxygen atoms. The main types of electronic transitions possible are π→π* and n→π*. elte.huslideshare.net
π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. uzh.ch They are typically high-intensity absorptions. libretexts.org The extended conjugation in the pyridine ring gives rise to these transitions. The presence of the electron-donating pyrrolidinyl group attached to the pyridine ring is expected to cause a bathochromic shift (red shift) of the π→π* absorption bands to longer wavelengths compared to unsubstituted pyridine.
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (from the lone pairs on the pyridine nitrogen, the pyrrolidine nitrogen, or the methanol oxygen) to an antibonding π* orbital of the pyridine ring. uzh.chupenn.edu These transitions are generally of much lower intensity than π→π* transitions and are sensitive to solvent polarity. libretexts.org In polar, protic solvents, these transitions can exhibit a hypsochromic shift (blue shift) due to the stabilization of the non-bonding orbitals through hydrogen bonding.
The UV-Vis spectrum provides critical information on the electronic structure and conjugation within the molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands can be used to confirm the presence of the substituted pyridine system.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Relative Intensity | Molecular Moiety |
|---|---|---|---|
| π → π | Bonding π orbital to Antibonding π orbital | High (ε > 10,000) | Substituted Pyridine Ring |
| n → π | Non-bonding orbital to Antibonding π orbital | Low (ε < 2,000) | Nitrogen atoms (Pyridine, Pyrrolidine), Oxygen atom (Methanol) |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. ncl.ac.uk This technique provides precise information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous elucidation of the molecule's conformation and stereochemistry. sci-hub.box The analysis also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing. nih.gov
For a compound like this compound, a single crystal is grown from a suitable solvent, often by slow evaporation. nih.govnih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms are determined. sci-hub.box
Table 2: Illustrative Crystal Data Parameters from a Single Crystal X-ray Diffraction Experiment (Data for Phenyl(pyridin-2-yl)methanol)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C12H11NO | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pca21 | nih.gov |
| a (Å) | 7.4385 (8) | nih.gov |
| b (Å) | 14.3429 (16) | nih.gov |
| c (Å) | 9.2255 (10) | nih.gov |
| Volume (Å3) | 984.27 (19) | nih.gov |
| Z (Molecules per unit cell) | 4 | nih.gov |
Advanced Chromatographic Methods for Purity Analysis and Isolation of Isomers (e.g., HPLC, GC-MS, Thin Layer Chromatography)
Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of potential isomers or impurities. amazonaws.com The choice of method depends on the volatility and polarity of the compound and its impurities.
High-Performance Liquid Chromatography (HPLC) HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. nih.gov In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water or a buffer with an organic modifier like methanol or acetonitrile. researchgate.netresearchgate.net Purity is assessed by monitoring the chromatogram for the presence of extraneous peaks, and quantification can be achieved by integrating the peak areas. The method can be optimized for resolution, selectivity, and analysis time by adjusting the mobile phase composition, flow rate, and column temperature. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful combination for separating and identifying volatile compounds. who.int Given the presence of a polar hydroxyl group, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. nih.govresearchgate.net The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. chromatographyonline.com The separated components then enter a mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification of the parent compound and any volatile impurities. nih.gov
Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and cost-effective method for qualitative analysis, such as monitoring the progress of a chemical reaction or quickly assessing the purity of a sample. nih.govscientificlabs.co.uk A small amount of the sample is spotted onto a plate coated with an adsorbent (the stationary phase), typically silica (B1680970) gel. researchgate.net The plate is then placed in a chamber containing a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. After development, the separated spots are visualized, often using UV light. researchgate.net The retention factor (Rf) value for each spot can be calculated, providing a qualitative measure of a compound's identity and purity. researchgate.net
Table 3: Summary of Chromatographic Methods for Analysis of this compound
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Primary Application |
|---|---|---|---|---|
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. romil.com | Reversed-Phase C18 | Methanol/Acetonitrile and buffered aqueous solution. researchgate.net | Quantitative purity assessment, isolation of non-volatile impurities. |
| GC-MS | Separation based on volatility, followed by mass-based identification. nih.gov | Polysiloxane or Polyethylene glycol capillary column. nih.gov | Inert carrier gas (e.g., Helium). nih.gov | Identification and quantification of volatile impurities. |
| TLC | Adsorption chromatography on a planar surface. analyticaltoxicology.com | Silica Gel G F254. scientificlabs.co.uk | Mixture of organic solvents (e.g., Ethyl acetate/Hexane). nih.gov | Rapid qualitative purity checks, reaction monitoring. |
Computational and Theoretical Studies of 2 1 Pyrrolidinyl 3 Pyridinyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations provide a microscopic view of electron distribution and energy, which dictates the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net Methods like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. researchgate.netelectrochemsci.org For pyridine (B92270) derivatives, DFT is used to determine global reactivity descriptors, which predict the chemical behavior of the molecule. nih.gov These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key reactivity descriptors include:
HOMO-LUMO Energy Gap (ΔE): A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A molecule with a large energy gap is considered "hard," while a "soft" molecule has a small energy gap and is more polarizable.
Electronegativity (χ): This describes the power of a molecule to attract electrons.
Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.
Studies on related 2-aminopyridine (B139424) derivatives have used DFT to analyze charge density distribution, finding that the nitrogen atoms typically exhibit the highest negative charge. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.gov For pyridine derivatives, the nitrogen atom in the ring is often a site of negative potential, making it a target for electrophilic attack or hydrogen bonding.
| Parameter | Definition | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |
| Softness (S) | 1 / η | 0.43 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 |
Computational methods are highly effective in predicting spectroscopic data, which can then be used to validate the accuracy of the theoretical model by comparing it with experimental results. researchgate.net Time-Dependent DFT (TD-DFT) is a common method for calculating electronic transitions, which correspond to the absorption peaks in UV-Visible spectra. researchgate.net
Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are also standard practice. DFT calculations can predict the vibrational modes of the molecule, which helps in the assignment of experimental spectral bands. For example, in studies of pyridine derivatives, DFT has been used to calculate FT-IR spectra, with results showing good agreement with experimental findings. researchgate.netnih.gov This correlation between theoretical and experimental data confirms that the optimized geometry from the DFT calculation is a valid representation of the molecule's actual structure.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
|---|---|---|
| O-H Stretch (Methanol) | ~3400 | ~3450 |
| C-H Stretch (Aromatic) | ~3050 | ~3065 |
| C=N Stretch (Pyridine) | ~1580 | ~1590 |
| C-O Stretch (Methanol) | ~1030 | ~1045 |
Molecules with rotatable bonds, like [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol, can exist in multiple spatial arrangements known as conformational isomers or conformers. The key rotational points in this molecule are the bond between the pyridine ring and the methanol (B129727) group, and the bond between the pyridine ring and the pyrrolidine (B122466) nitrogen. The pyrrolidine ring itself can also adopt different puckered conformations (envelope or twisted forms).
DFT calculations are used to determine the relative energies of these different conformers. By systematically rotating the dihedral angles and calculating the energy of each resulting structure, a potential energy surface can be mapped. This analysis identifies the most stable, low-energy conformers. Studies on substituted pyrrolidines and pyridines show that the energy differences between conformers can be small, necessitating high-accuracy computational methods. electrochemsci.org The analysis of dihedral angles is crucial for determining the planarity and preferred orientation of the molecule's fragments. electrochemsci.org
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore how the molecule behaves over time and how it interacts with its environment, such as a biological receptor.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is crucial for drug discovery. Given that the pyrrolidinyl-pyridine scaffold is a key feature in many ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), these receptors are logical targets for docking studies of this compound. elifesciences.orgmdpi.comnih.gov
The docking process involves:
Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the target protein (e.g., the α7 or α3β2 nAChR subtype). mdpi.comnih.govmdpi.com
Simulation: Using a docking program (like AutoDock) to explore various binding poses of the ligand within the active site of the receptor. researchgate.net These programs use scoring functions to estimate the binding affinity for each pose, with more negative scores indicating stronger binding. nih.gov
Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-anion or pi-alkyl interactions. researchgate.net
Docking studies on related ligands binding to nAChRs reveal that interactions with specific amino acid residues in the receptor's binding site are critical for affinity and efficacy. elifesciences.org Molecular dynamics (MD) simulations can further refine these docking poses, providing insights into the stability of the ligand-receptor complex over time and how the binding of the ligand may induce conformational changes in the receptor. elifesciences.orgpnas.org
| Parameter | Description |
|---|---|
| Target Protein | Human α7 nAChR (Homology Model) |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues & Interaction Type | TYR A93 (Tyrosine): Hydrogen Bond with methanol -OH |
| TRP A149 (Tryptophan): Pi-Pi Stacking with pyridine ring | |
| TYR A190 (Tyrosine): Pi-Pi Stacking with pyridine ring | |
| LEU C119 (Leucine): Hydrophobic interaction with pyrrolidine ring |
Biological and Pharmacological Investigations of 2 1 Pyrrolidinyl 3 Pyridinyl Methanol and Its Analogs
In Vitro Pharmacological Profiling and Target Identification
The initial stages of drug discovery heavily rely on in vitro assays to determine the pharmacological profile of a new compound. These studies are essential for identifying the primary biological targets, understanding the mechanism of action, and assessing the selectivity of the compound. For [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol and its analogs, in vitro investigations have been pivotal in elucidating their molecular interactions.
Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. While comprehensive binding data for this compound across a wide panel of receptors is not extensively documented in publicly available literature, research on closely related pyridinylmethanol derivatives has identified the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel as a primary target. nih.govacs.orgresearchgate.net
Analogs of this compound have been shown to be potent and selective antagonists of the TRPV3 receptor. For instance, the analog cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (compound 74a) has demonstrated high inhibitory activity against TRPV3. researchgate.net The selectivity of these compounds is a critical aspect of their pharmacological profile. Compound 74a was evaluated against a broad panel of other receptors and ion channels, including those involved in pain perception, and showed no significant binding to off-target sites, indicating a high degree of selectivity for TRPV3. researchgate.net This selectivity is crucial as it minimizes the potential for off-target side effects.
While direct binding data for this compound is not specified, the consistent findings for its structural analogs strongly suggest a similar affinity and selectivity profile for the TRPV3 channel. Further studies would be necessary to confirm the precise binding affinities and subtype selectivity of this compound itself.
The investigation of a compound's effect on enzyme activity is another critical component of its pharmacological workup. For this compound and its direct analogs, there is limited specific information in the public domain regarding their enzyme inhibition kinetics. General studies on unrelated cyclopropane-derived inhibitors have explored the mechanism of inhibition of methanol (B129727) dehydrogenase, but these are not directly applicable to the pharmacological actions of this compound in a mammalian system. nih.gov
However, the anti-inflammatory potential of some pyridine (B92270) derivatives has been linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. For example, a novel pyridine derivative has been shown to inhibit both COX-1 and COX-2 activity. While this compound is structurally distinct from this compound, it points to a potential avenue for future investigation into the enzymatic inhibitory effects of this class of compounds.
The biological effects of a compound are ultimately mediated through its influence on cellular signaling pathways. The identification of TRPV3 as the primary target for pyridinylmethanol derivatives provides significant insight into the signaling pathways they are likely to modulate. The TRPV3 channel, a non-selective cation channel, plays a role in calcium and sodium ion homeostasis within cells. nih.govmdpi.com Its activation is linked to various signaling cascades, particularly in keratinocytes and sensory neurons where it is highly expressed. acs.orgresearchgate.net
By acting as antagonists, this compound and its analogs can be expected to inhibit the downstream signaling events triggered by TRPV3 activation. These events are associated with sensations of itch, pain, and the regulation of skin barrier homeostasis. researchgate.netmdpi.com Furthermore, the epidermal growth factor receptor (EGFR) has been identified as a key interaction partner of TRPV3, forming a signaling complex. semanticscholar.org Antagonism of TRPV3 could therefore interfere with this EGFR-TRPV3 signaling axis.
Additionally, the nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.govnih.gov While direct evidence for the effect of this compound on the NF-κB pathway is not yet available, the anti-inflammatory effects observed with other pyridine-containing compounds are often mediated through the inhibition of this pathway. nih.gov It is plausible that the anti-inflammatory effects of TRPV3 antagonism by pyridinylmethanol derivatives could, at least in part, be due to a downstream modulation of NF-κB activity.
As previously highlighted, the most significant in vitro pharmacological finding for the class of compounds to which this compound belongs is their potent and selective antagonism of the TRPV3 ion channel. nih.govacs.orgfigshare.com TRPV3 is a thermosensitive ion channel that is also activated by a variety of chemical stimuli. mdpi.comsemanticscholar.org Its role in thermal sensation, pain, and skin health is well-established. researchgate.netsemanticscholar.org
The development of selective TRPV3 antagonists has been a challenge, and the discovery of the pyridinylmethanol moiety as a key pharmacophore represents a significant advancement in the field. nih.govacs.org The analog, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (compound 74a), has been reported to have a strong TRPV3 inhibitory activity with an IC50 of 0.38 µM. researchgate.net The antagonistic activity of these compounds has been demonstrated in various in vitro models, including HEK293 cells expressing the human TRPV3 channel. nih.gov
The table below summarizes the TRPV3 antagonist activity of a key analog of this compound.
| Compound | Target | Activity (IC50) | Assay System | Reference |
| cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (74a) | TRPV3 | 0.38 µM | Human TRPV3 in HEK293 cells | researchgate.net |
Preclinical Biological Activity Studies in Relevant Disease Models
Following in vitro characterization, promising compounds are advanced to preclinical studies in relevant disease models to assess their in vivo efficacy.
The demonstrated in vitro antagonism of TRPV3 by pyridinylmethanol derivatives strongly suggests their potential as anti-inflammatory agents, particularly in the context of skin inflammation and inflammatory pain. researchgate.netsemanticscholar.org The TRPV3 channel is highly expressed in keratinocytes and is implicated in the pathogenesis of inflammatory skin conditions and itch. researchgate.netmdpi.com Dysfunctional TRPV3 signaling is associated with severe itching and hyperkeratosis. researchgate.net
Preclinical studies with the selective TRPV3 antagonist 74a have shown a favorable profile in models of neuropathic and central pain, which often have a significant inflammatory component. nih.govresearchgate.net By blocking TRPV3, these compounds can prevent the release of pro-inflammatory mediators from keratinocytes that are triggered by channel activation. semanticscholar.org
The immunomodulatory mechanisms of this compound and its analogs are likely linked to their ability to suppress the signaling cascades initiated by TRPV3. This can lead to a reduction in the production and release of various cytokines and chemokines that drive inflammatory responses. While specific data on the cytokine profile modulated by these compounds is still emerging, it is anticipated that they would dampen the expression of pro-inflammatory cytokines secondary to TRPV3 inhibition.
Analgesic Properties and Mechanisms of Pain Relief
Research into analogs of this compound has identified a promising mechanism for pain relief through the modulation of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is a cation channel permeable to calcium and sodium, expressed in tissues such as the spinal cord and dorsal root ganglia, and is implicated in pain sensation and inflammation. nih.gov
The investigation of (Pyridin-2-yl)methanol derivatives has led to the development of potent and selective TRPV3 antagonists. nih.gov Systematic optimization of a lead compound resulted in the identification of antagonist 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol), which demonstrated a strong inhibitory activity with an IC₅₀ of 0.38 µM. researchgate.net This compound showed a favorable preclinical profile in animal models of both neuropathic and central pain, suggesting that targeting the TRPV3 channel with pyridinyl methanol-type structures is a viable strategy for developing novel analgesics. nih.govresearchgate.net
| Compound Analog | Target | Activity Metric | Reported Value | Source |
|---|---|---|---|---|
| (Pyridin-2-yl)methanol Derivatives (e.g., 74a) | TRPV3 Channel | IC₅₀ | 0.38 µM | researchgate.net |
| Lead Compound 5a | human TRPV3 | Kb | 0.08 µM | figshare.com |
Antitumor and Antiproliferative Activities (cellular and in vivo models)
The pyrrolidine (B122466) and pyridine moieties are common scaffolds in the design of anticancer agents. Studies on various analogs demonstrate significant antitumor and antiproliferative effects across different cancer types. For instance, diethyl ether extracts of Argentinian propolis, which contains a complex mixture of bioactive compounds, were found to inhibit the growth of cancer cells in a dose- and time-dependent manner. nih.gov The propolis from Tetragonisca clavipes showed the highest cytotoxicity across all tested cell lines. nih.gov
More specific synthetic analogs have also been evaluated. Novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives were assessed for their cytotoxic activity, with most showing good anticancer potential against three different cell lines. nih.gov
| Compound/Extract | Activity | Model | Source |
|---|---|---|---|
| Argentinian Propolis Extracts | Dose- and time-dependent growth inhibition | Five human cancer cell lines | nih.gov |
| Pyrrolo[2,3-b]pyrrole Derivatives | Good cytotoxic activity | Three human cancer cell lines | nih.gov |
Neuroprotective and Neuropsychopharmacological Activities
Analogs featuring the core structures of this compound have been investigated for their potential in treating neurological disorders. A key area of interest is their neuroprotective capability. rndsystems.com For example, Spaglumic acid (N-Acetylaspartylglutamate), a peptide neurotransmitter, is a highly selective agonist for metabotropic glutamate (B1630785) receptor 3 (mGlu₃), and under certain conditions, it exhibits neuroprotective effects in vivo. nih.gov
The management of raised intracranial pressure (rICP), a critical aspect of acute brain injury, often involves sedation and analgesia to reduce the cerebral metabolic rate of oxygen consumption (CMRO₂). While no single agent is proven superior, compounds that can modulate neurotransmitter systems are of high interest. The NMDA receptor antagonist Ketamine, for instance, has been studied for its potential neuroprotective effects, though its role remains inconclusive. The development of novel compounds targeting these pathways is an active area of research. rndsystems.com
| Compound/Analog Class | Potential Target/Mechanism | Observed Effect | Source |
|---|---|---|---|
| Spaglumic acid | mGlu₃ receptor agonist | Neuroprotective in vivo | nih.gov |
| Ketamine | NMDA receptor antagonist | Studied for neuroprotection; role inconclusive |
Antimicrobial, Antibacterial, and Antiviral Properties
The chemical scaffolds found in this compound are present in many compounds exhibiting antimicrobial properties. Natural extracts and synthetic derivatives have shown activity against a range of pathogens. Argentinian propolis extracts demonstrated biofilm inhibition against several bacteria, including Paenibacillus larvae, Bacillus species, and E. coli, which can reduce their pathogenicity. nih.gov
Synthetic pyrrolo[2,3-b]pyrrole derivatives have also been tested. Compound 2 from a synthesized series showed moderate activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. Meanwhile, compound 3 displayed good antimicrobial activity against Staphylococcus aureus, comparable to the antibiotic ciprofloxacin. nih.gov
| Compound/Extract | Target Microorganism | Activity Metric | Result | Source |
|---|---|---|---|---|
| Argentinian Propolis Extracts | Paenibacillus larvae, Bacillus sp., E. coli | Biofilm Inhibition | Activity observed | nih.gov |
| Pyrrolo[2,3-b]pyrrole derivative (Compound 2) | Pseudomonas aeruginosa | MIC | 50 μg/mL | nih.gov |
| Pyrrolo[2,3-b]pyrrole derivative (Compound 3) | Staphylococcus aureus | MIC | Activity comparable to Ciprofloxacin | nih.gov |
Elucidation of Molecular Mechanism of Action
Identification of Specific Protein Targets and Interaction Modes
For analogs of this compound, specific molecular targets have been successfully identified. In the context of analgesia, the TRPV3 ion channel is a key protein target for (Pyridin-2-yl)methanol derivatives. nih.govresearchgate.net These compounds act as antagonists, binding to the channel to inhibit its activation. This interaction prevents the influx of cations that would otherwise signal pain and inflammation. nih.gov
Another identified target for a related class of compounds is the mGlu₃ receptor . The peptide neurotransmitter Spaglumic acid is a highly selective agonist for this receptor, and its binding initiates signaling cascades associated with neuroprotection. nih.gov
Metabolic Pathways and Biotransformation of Pyrrolidinyl Pyridine Derivatives
In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes
The metabolic stability of a compound is a key determinant of its pharmacokinetic properties, such as its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods to assess this stability. These systems contain a rich complement of drug-metabolizing enzymes. nih.gov
Table 1: In Vitro Metabolic Stability of a Representative Pyrrolidinyl Pyridine (B92270) Derivative (NHPPC) in Liver Microsomes
| Species | Percent Remaining after 60 min | In Vitro Intrinsic Clearance (mL/min/mg protein) |
| Rat | 42.8% | 0.0233 |
| Dog | 0.8% | 0.1204 |
| Human | 42.0% | 0.0214 |
Data adapted from a study on NHPPC, a complex pyrrolidinyl pyridine derivative. This data is illustrative for a related structure but not for [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol itself. rsc.org
The inclusion of the pyrrolidine (B122466) motif in drug candidates is sometimes intended to improve metabolic stability. rsc.orgnih.gov The metabolic rate of pyridine derivatives can be influenced by the nature and position of substituents on the pyridine ring. nih.gov
Identification and Characterization of Major Metabolites
Specific metabolites of this compound have not been detailed in the available scientific literature. However, based on the known metabolic pathways of related pyrrolidine and pyridine-containing compounds, several major metabolites can be predicted.
Likely metabolic transformations for this compound would involve modifications to both the pyrrolidine and pyridine rings, as well as the methanol (B129727) group. Common metabolic pathways for analogous structures include:
Oxidation of the Pyrrolidine Ring: A primary metabolic route for many pyrrolidine-containing compounds is the oxidation of the pyrrolidine ring to form a lactam. This can occur at the carbon atom adjacent to the nitrogen. nih.gov
Hydroxylation: The pyridine ring and the pyrrolidine ring are both susceptible to hydroxylation at various positions. For the pyridine ring, hydroxylation can occur, for example, at the carbon atoms of the ring. nih.govnih.gov
N-Oxidation: The nitrogen atom of the pyridine ring can undergo N-oxidation to form a pyridine-N-oxide metabolite. chemicalbook.com
Oxidation of the Methanol Group: The primary alcohol of the methanol substituent can be oxidized to an aldehyde and subsequently to a carboxylic acid.
Ring Opening: In some cases, the pyrrolidine ring can undergo cleavage. nih.gov
Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes
The metabolism of pyrrolidinyl pyridine derivatives is predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are the primary drivers of Phase I metabolism. nih.govrsc.org Several CYP450 isozymes are known to metabolize pyridine-containing compounds, with CYP3A4 being a major contributor for a wide range of drugs. rsc.org Other isoforms such as CYP2D6, CYP2C9, and CYP2A6 can also be involved, depending on the specific structure of the compound. nih.gov
For instance, the metabolism of nicotine (B1678760), which contains both a pyridine and a pyrrolidine ring, is primarily catalyzed by CYP2A6. nih.govrsc.org While the specific CYP enzymes responsible for the metabolism of this compound have not been identified, it is highly probable that one or more of these enzymes are involved in its biotransformation.
Phase II biotransformation enzymes also play a crucial role. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for glucuronidation, a common Phase II reaction for compounds with hydroxyl or amino groups. The hydroxyl group of the methanol substituent and any hydroxylated metabolites of this compound would be likely substrates for UGT enzymes.
Phase I and Phase II Metabolic Reactions (e.g., N-oxidation, N-methylation, hydroxylation)
The biotransformation of this compound is expected to proceed through a series of Phase I and Phase II reactions.
Phase I Reactions:
Hydroxylation: This is a common Phase I reaction catalyzed by CYP450 enzymes. For this compound, hydroxylation can occur on the pyridine ring, leading to various hydroxylated isomers, or on the pyrrolidine ring. nih.govnih.gov
N-Oxidation: The nitrogen atom of the pyridine ring is a potential site for oxidation, forming an N-oxide metabolite. This is a known metabolic pathway for many pyridine-containing pharmaceuticals. chemicalbook.com
Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can be oxidized, for example, to a lactam derivative. nih.gov
Oxidation of the Methanol Group: The primary alcohol can be oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form the corresponding aldehyde and then a carboxylic acid metabolite.
N-Dealkylation: While less likely for a cyclic amine like pyrrolidine compared to a linear alkylamine, some degree of ring cleavage could be considered a form of dealkylation. nih.gov
Phase II Reactions:
Glucuronidation: This is a major Phase II conjugation reaction. The primary alcohol of the parent compound, as well as any hydroxylated metabolites formed during Phase I, can be conjugated with glucuronic acid to form glucuronide metabolites. These conjugates are significantly more water-soluble and are readily excreted. The nitrogen atom of the pyridine ring can also be a site for N-glucuronidation.
Applications in Medicinal Chemistry and Drug Discovery
Utility as a Chemical Building Block in the Synthesis of Complex Bioactive Molecules
The pyridinyl-methanol core is a versatile chemical building block used in the synthesis of more complex molecules with significant biological activity. nih.govresearchgate.net The inherent reactivity of the hydroxyl group and the specific electronic properties of the substituted pyridine (B92270) ring allow for a variety of chemical transformations. researchgate.net Medicinal chemists utilize such building blocks to construct larger, more intricate molecules designed to interact with specific biological targets. mdpi.com
For instance, the synthesis of novel derivatives often involves the modification of the methanol (B129727) group. This can include esterification or etherification to alter the compound's solubility, stability, and ability to cross cell membranes. nih.gov The pyridine nitrogen provides a site for potential N-oxidation or quaternization, while the aromatic ring itself can undergo further substitution reactions, allowing for the introduction of additional functional groups to fine-tune biological activity. nih.govnih.gov
In the synthesis of various bioactive agents, nitropyridines, which are related pyridine structures, serve as convenient and readily available precursors for a wide range of heterocyclic systems with diverse activities, including antitumor and antiviral properties. nih.gov The synthesis of complex molecules often involves multi-step reactions where a core structure, like the pyridinyl-methanol scaffold, is systematically elaborated. nih.gov For example, the synthesis of certain 1,2,4-triazole-3-thione derivatives begins with a multi-step process using substrates that are built up to form the final heterocyclic ligand. nih.gov Similarly, the [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol structure provides a pre-organized arrangement of atoms that can be a key component in assembling novel therapeutic candidates.
Scaffold for Rational Drug Design and Development
Rational drug design relies on using a core molecular structure, or scaffold, as a foundation for creating new drug candidates. The this compound scaffold is an example of such a framework, offering distinct regions for chemical modification to optimize drug-like properties. mdpi.com The design process involves systematically altering the scaffold to enhance its interaction with a biological target, improve its pharmacokinetic profile, and reduce potential toxicity. nih.gov
A notable example of a similar scaffold in action is the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.govresearchgate.net Research in this area has utilized (pyridin-2-yl)methanol derivatives as a starting point. nih.govresearchgate.net Structure-activity relationship (SAR) studies on this class of compounds revealed key insights:
The Pyridinyl-Methanol Moiety : This core group was found to be crucial for antagonist activity against the TRPV3 channel. nih.gov
Substitutions on the Pyridine Ring : The type and position of substituents on the pyridine ring significantly influence the compound's potency and selectivity. nih.gov
The Pyrrolidine (B122466) Ring : In the case of this compound, the pyrrolidine group acts as a key substituent that can influence the molecule's conformation and interactions with the target protein. Modifications to this ring can impact binding affinity and pharmacokinetic properties. nih.gov
The development of novel inhibitors for osteosarcoma has also involved the use of 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives, highlighting the versatility of the pyridinyl scaffold in different therapeutic areas. nih.gov These examples demonstrate a common strategy in medicinal chemistry: a promising scaffold is identified and then systematically modified to create a series of analogs that are tested for improved biological activity. nih.gov
Table 1: Examples of Bioactive Scaffolds Containing a Pyridine Ring This table is interactive. You can sort and filter the data.
| Scaffold Class | Therapeutic Target/Application | Key Structural Feature | Reference |
|---|---|---|---|
| (Pyridin-2-yl)methanol Derivatives | TRPV3 Antagonists (Pain, Inflammation) | Pyridinyl-methanol core | nih.gov, researchgate.net |
| 2-Phenylpyrimidine-4-carboxamide Analogs | P2Y12 Receptor Antagonists (Antiplatelet) | Phenylpyrimidine core | nih.gov |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives | ACC1 Inhibitors (Cancer, Metabolic Diseases) | Pyrrolo[3,2-b]pyridine core | nih.gov |
| 2-Phenyl-3-(Pyridin-2-yl) thiazolidin-4-one Derivatives | Osteosarcoma Proliferation Inhibitors | Pyridinyl-thiazolidinone core | nih.gov |
| Nitropyridine Derivatives | Precursors for Antitumor & Antiviral Agents | Nitrated pyridine ring | nih.gov |
Strategies for Lead Compound Identification and Optimization
The process of discovering a new drug often begins with identifying a "lead compound," which is a molecule that shows promising biological activity against a specific target. slideshare.net Once a lead is identified, it undergoes an optimization process to improve its properties, such as potency, selectivity, and metabolic stability, to make it a viable drug candidate. danaher.com
Strategies for identifying lead compounds containing a pyridinyl-methanol-like structure can include:
High-Throughput Screening (HTS) : Testing large libraries of chemical compounds to find "hits" that interact with the desired biological target. A molecule like this compound could be part of such a library. slideshare.net
Fragment-Based Drug Discovery : Small molecular fragments are screened for weak binding to the target, and then promising fragments are grown or linked together to create a more potent lead compound. nih.gov
Computational and Virtual Screening : Using computer models to predict how different molecules will bind to a target protein, allowing researchers to screen vast virtual libraries of compounds and prioritize which ones to synthesize and test in the lab. arkat-usa.org
Once a lead compound is identified, lead optimization begins. This iterative cycle involves designing, synthesizing, and testing new analogs to enhance the desired characteristics. danaher.com For example, in the development of P2Y12 receptor antagonists, researchers started with a lead compound and made systematic modifications. nih.gov A key optimization step was replacing a carboxylic acid group with a phosphonic acid group, which resulted in the most potent molecules in that particular program. nih.gov This highlights how targeted chemical modifications of a core scaffold are essential for transforming a promising lead into a potential preclinical candidate. danaher.com
Potential Therapeutic Applications for Addressing Unmet Medical Needs (general disease categories)
Derivatives built upon the pyridinyl-methanol scaffold have shown potential in several therapeutic areas, addressing significant unmet medical needs. The versatility of this scaffold allows it to be adapted to interact with a range of biological targets.
Pain and Inflammation : As mentioned, derivatives of (pyridin-2-yl)methanol have been developed as potent and selective antagonists of the TRPV3 channel. nih.gov Since the TRPV3 channel is implicated in pain sensation, inflammation, and skin disorders, these antagonists represent a potential new class of drugs for treating neuropathic pain and certain skin conditions. researchgate.net
Cardiovascular Diseases : The 2-phenylpyrimidine (B3000279) scaffold, which shares structural similarities with substituted pyridines, has been optimized to create potent P2Y12 receptor antagonists. nih.gov These agents inhibit platelet aggregation and are being investigated for the prevention of thrombosis, a major cause of heart attacks and strokes. nih.gov
Oncology : The pyridine ring is a privileged structure in drug design and is found in numerous anticancer agents. researchgate.net Research into novel thiazolidinone derivatives containing a pyridine ring has identified compounds that inhibit the proliferation of osteosarcoma cells, a type of bone cancer with limited treatment options. nih.gov Furthermore, various nitropyridine-based compounds have demonstrated activity against breast cancer and leukemia cell lines. nih.gov
Metabolic Diseases : The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold was the basis for developing inhibitors of acetyl-CoA carboxylase 1 (ACC1). nih.gov ACC1 is an enzyme involved in fatty acid synthesis, and its inhibition is a potential therapeutic strategy for cancers and fatty acid-related diseases. nih.gov
These examples underscore the broad potential of the pyridinyl-methanol scaffold and its analogs in developing new medicines for a variety of challenging diseases.
Toxicological Considerations and Mechanisms of Action for Pyrrolidinyl Pyridine Derivatives
Cellular Toxicity and Cytotoxicity Mechanisms
The cytotoxic potential of various pyridine (B92270) derivatives has been evaluated against a range of cell lines. Studies indicate that the introduction of different functional groups to the pyridine ring significantly influences their cytotoxic activity.
A series of newly synthesized pyridine derivatives demonstrated varied cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a non-cancerous breast cell line (MCF-10A). researchgate.net The results, as summarized in the table below, indicate that some of these compounds exhibit potent cytotoxicity. researchgate.net Molecular docking studies suggest that these compounds may exert their effects by targeting key cellular signaling pathways, such as those involving serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). researchgate.net
Another study on furopyridine derivatives also reported cytotoxic activity against MCF-7 and MDA-MB-231 cell lines. researchgate.net Similarly, certain pyridine-3-carbonitrile (B1148548) derivatives have shown cytotoxicity against the human colorectal carcinoma cell line (HT29), with some exhibiting greater potency than the reference drug doxorubicin. researchgate.net
The mechanisms underlying the cytotoxicity of these derivatives are multifaceted. For instance, some pyrrolidine (B122466) derivatives have been found to induce apoptosis through the generation of intracellular reactive oxygen species (ROS) which in turn activates caspase-3. nih.gov Other proposed mechanisms include the inhibition of anti-apoptotic proteins like Bcl-2 and potential interactions with enzymes such as histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov Furthermore, some pyridine derivatives have been shown to cause damage to bacterial cell membranes. nih.gov
Table 1: Cytotoxic Activity of Selected Pyridine Derivatives
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Pyridine-3-carbonitrile derivative (4a) | HT29 (Human Colorectal Carcinoma) | 2.243 ± 0.217 | researchgate.net |
| Doxorubicin (Reference) | HT29 (Human Colorectal Carcinoma) | 3.964 ± 0.360 | researchgate.net |
| Pyridine-3-carbonitrile derivative (4a) | MRC5 (Normal Human Fetal Lung Fibroblast) | 2.222 ± 0.137 | researchgate.net |
| Doxorubicin (Reference) | MRC5 (Normal Human Fetal Lung Fibroblast) | 2.476 ± 0.033 | researchgate.net |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone (37e) | Not specified | Induces apoptosis via ROS-mediated caspase-3 activation | nih.gov |
| N-ethyl-N-methyl benzenesulfonamide (B165840) derivative (57) | MCF-7 (Breast Cancer) | 62.53 | nih.gov |
| 1,3-disubstituted propan-1-one derivative (19j) | MDA-MB-436 (Breast Cancer) | 17.4 | nih.gov |
| 1,3-disubstituted propan-1-one derivative (19j) | CAPAN-1 (Pancreatic Cancer) | 11.4 | nih.gov |
| Olaparib (Reference) | MDA-MB-436 (Breast Cancer) | 30.2 | nih.gov |
| Olaparib (Reference) | CAPAN-1 (Pancreatic Cancer) | 100 | nih.gov |
Organ-Specific Toxicity Pathways (e.g., hepatic, renal, neurological manifestations)
Research on pyridine and its derivatives suggests the potential for organ-specific toxicities, particularly affecting the liver, kidneys, and nervous system.
Hepatic Toxicity: The liver is a primary target for pyridine-induced toxicity. nih.gov Animal studies have demonstrated that oral administration of pyridine can lead to increased liver weight and inflammatory hepatic lesions, including bile duct proliferation and enlarged, vacuolated hepatocytes. nih.gov In some cases, liver necrosis has been observed. nih.gov While clear evidence of hepatic effects in humans from pyridine exposure is limited, the animal data raises concerns. nih.gov The hepatotoxicity of certain plant-derived pyrrolizidine (B1209537) alkaloids is also well-documented and can lead to conditions like sinusoidal obstruction syndrome. nih.gov
Renal Toxicity: The kidneys are also susceptible to damage from certain toxic substances. nih.gov Some pyridine derivatives have been associated with adverse renal effects in animal models. For example, repeated oral administration of 2-methyl-5-ethyl pyridine (MEP) in rats resulted in hyaline droplets in the kidneys at higher doses. industrialchemicals.gov.au The kidneys' extensive blood supply and role in detoxification make them vulnerable to toxicants. researchgate.net
Neurological Toxicity: Pyridine is known to be a central nervous system depressant. nih.gov Human case reports have described symptoms like headaches, dizziness, and drowsiness following exposure to pyridine vapors. nih.gov A specific pyridine derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), is a well-known neurotoxin that can induce parkinsonism-like symptoms by being metabolized to a neuroactive form that is then taken up by neurons. nih.gov This highlights the potential for certain pyridine structures to exert significant neurological effects. nih.gov
Genotoxicity, Mutagenicity, and Carcinogenicity Assessments
The genotoxic potential of pyridine and its derivatives has been investigated in various assays, with mixed results depending on the specific chemical structure.
Genotoxicity and Mutagenicity: Several studies have utilized the Ames test to assess the mutagenicity of pyridine derivatives. Assays with multiple strains of Salmonella typhimurium have shown negative results for pyridine itself. nih.gov Similarly, a study on three synthetic pyridine-diaryl ketone derivatives found no significant mutagenic activity in S. typhimurium or E. coli WP2uvrA bacterial strains. nih.gov However, other studies have reported that some pyridine-carbohydroxamic acid derivatives are mutagenic in S. typhimurium strains TA100 and TA98. nih.gov The proposed mechanism for this mutagenicity involves the enzymatic acylation of the hydroxamic acids, leading to the formation of an isocyanate that can interact with cellular targets. nih.gov
Carcinogenicity: The carcinogenic potential of pyridine is not definitively established. cdc.gov There is a lack of comprehensive carcinogenicity studies in humans and animals for pyridine. nih.gov The Dutch Expert Committee on Occupational Safety has recommended classifying pyridine as "suspected to be carcinogenic to man" (Category 2), indicating limited evidence of carcinogenicity. healthcouncil.nlhealthcouncil.nl
Table 2: Genotoxicity and Carcinogenicity Profile of Pyridine and its Derivatives
| Compound/Derivative | Test System | Result | Reference |
|---|---|---|---|
| Pyridine | Salmonella typhimurium (Ames test) | Negative | nih.gov |
| Phenyl-3-pyridinylmethanone | S. typhimurium TA1535, TA1537; E. coli WP2uvrA | Non-mutagenic | nih.gov |
| p-Tolyl-3-pyridinylmethanone | S. typhimurium TA1535, TA1537; E. coli WP2uvrA | Non-mutagenic | nih.gov |
| 4-Methoxyphenyl-3-pyridinylmethanone | S. typhimurium TA1535, TA1537; E. coli WP2uvrA | Non-mutagenic | nih.gov |
| Pyridine-2-carbohydroxamic acid | S. typhimurium TA100, TA98 | Mutagenic | nih.gov |
| Quinoline-6-carbohydroxamic acid | S. typhimurium TA100, TA98 | Potent mutagenicity | nih.gov |
| Pyridine | Carcinogenicity Assessment | Suspected to be carcinogenic to man (Category 2) | healthcouncil.nlhealthcouncil.nl |
Environmental Impact and Ecotoxicological Research
The environmental fate of pyridine and its derivatives is influenced by various biotic and abiotic factors. Pyridine is released into the environment from industrial activities, burning of cigarettes, and even from some foods like hot coffee. cdc.govnih.gov
Pyridine is highly soluble in water and can evaporate easily into the air. cdc.gov In the atmosphere, its degradation can take several months to years. nih.gov In soil and water, pyridine is more readily biodegradable, with a breakdown time ranging from a few days to a few months. nih.govresearchgate.net Bacteria capable of using pyridines as a sole source of carbon and/or nitrogen have been isolated from soil and sludge, indicating that bioremediation can play a role in its environmental attenuation. researchgate.net The biodegradation pathways for some pyridines are thought to involve initial reductive steps, which is different from the metabolism of many other aromatic compounds. researchgate.net
While general information on the ecotoxicology of pyridine is available, specific research on the environmental impact and ecotoxicological profile of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol and other pyrrolidinyl pyridine derivatives is limited in the current scientific literature.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of complex heterocyclic molecules like [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol often involves multi-step processes that can be inefficient and generate significant waste. Future research is focused on developing more streamlined and environmentally benign synthetic routes.
Current synthetic strategies for related structures, such as pyridine-annulated pyrrolidine (B122466) nitroxides, can be low-yielding due to challenges in specific steps like Grignard reactions, which may produce numerous side products. semanticscholar.org Similarly, the synthesis of other chiral pyrrolidinyl methanol (B129727) derivatives has been reported, but these often require specific reagents and conditions that may not be optimal for large-scale production. researchgate.net
To address these challenges, emerging research is exploring:
Continuous-Flow Chemistry : This approach offers a safer, more efficient, and scalable alternative to traditional batch processing. A novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid using a continuous, one-pot method highlights the potential of flow chemistry. rsc.org This technique avoids the need for isolating intermediates, is atom-economical, and allows for the safe handling of highly energetic intermediates, resulting in higher yields compared to batch methods. rsc.org Adopting similar flow-based methodologies for the synthesis of this compound could significantly improve efficiency and sustainability.
Novel Catalysis : The discovery of new catalysts can dramatically improve reaction yields and selectivity. Research into cobalt-catalyzed cycloaddition reactions and other novel catalytic systems for creating pyridine-fused heterocycles is ongoing. semanticscholar.org Machine learning is also being applied to accelerate the discovery of new catalysts for related chemical transformations, such as the conversion of CO2 into methanol, a strategy that could be adapted to optimize steps in the synthesis of complex pharmaceutical compounds. arxiv.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.gov For this compound, these technologies can be used to design novel analogues with superior properties.
Key applications include:
Predictive Modeling : AI/ML algorithms can predict the physicochemical and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of new chemical entities. nih.gov For instance, ML models can predict lipophilicity (logD), a critical property for blood-brain barrier penetration, by analyzing molecular substructures. nih.gov This allows researchers to virtually screen thousands of potential derivatives and prioritize those with the most promising profiles for synthesis.
Generative Chemistry : Deep learning and other ML methods can generate novel molecular structures that are optimized for a specific biological target. nih.gov These generative models can produce chemically valid and target-specific molecules, offering a powerful tool for lead optimization. researchgate.net
Enhanced Screening : AI/ML can improve high-throughput virtual screening to identify promising drug targets and hit compounds from large databases, increasing the success rate of drug discovery campaigns. nih.gov By integrating data on both physicochemical properties and off-target interactions, AI/ML models can more accurately predict potential risks, such as drug-induced kidney injury, leading to the development of safer medicines. researchgate.net
Exploration of New Biological Targets and Therapeutic Indications
While analogues of this compound are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), a key area of future research is the exploration of novel biological targets to unlock new therapeutic applications. nih.gov
Emerging targets and indications include:
Transient Receptor Potential Vanilloid 3 (TRPV3) : Research on (Pyridin-2-yl)methanol derivatives has identified them as potent and selective antagonists of the TRPV3 channel. nih.govresearchgate.net TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive target. nih.govresearchgate.net The development of analogues of this compound as TRPV3 antagonists could lead to new treatments for neuropathic pain and chronic pruritus. nih.govresearchgate.net
Tyrosine Kinase Receptors : Signaling pathways involving vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) are crucial for tumor angiogenesis. mdpi.com The design and synthesis of novel heterocyclic compounds, such as 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, have shown promise as multi-target tyrosine kinase inhibitors. mdpi.com This suggests that the this compound scaffold could be adapted to target these pathways for anti-cancer therapies.
Nicotinic Acetylcholine Receptors (nAChRs) : While nAChRs are a known target, further research can identify subtype-selective modulators. mdpi.com High-affinity ligands for nAChRs are valuable as potential agents for PET imaging and for treating nicotine (B1678760) addiction and neurological disorders. nih.govnih.govjneurosci.org Combining in vitro and in vivo imaging allows for detailed mapping of how these ligands distribute in the brain, providing insights into their mechanisms of action. nih.govjneurosci.org
Advanced Preclinical Models for Comprehensive Efficacy and Safety Evaluation
To improve the translation of preclinical findings to human trials, researchers are moving beyond traditional cell cultures and animal models towards more sophisticated systems that better replicate human physiology and disease.
Neural and Brain Organoids : Generated from human pluripotent stem cells (iPSCs), these three-dimensional (3D) structures emulate the complex cellular organization and connectivity of the human brain. news-medical.netnih.govnih.gov Brain organoids provide an unprecedented platform for modeling neurological disorders like Alzheimer's and Parkinson's disease, screening for drug efficacy, and assessing developmental neurotoxicity. nih.govdrugtargetreview.commdpi.com Using patient-derived iPSCs allows for the creation of personalized disease models, paving the way for precision medicine. news-medical.net
Advanced Imaging Techniques : The combination of in vitro cellular studies with in vivo Positron Emission Tomography (PET) imaging provides a powerful method for evaluating how compounds distribute within the brain and interact with their targets. nih.govjneurosci.org Studies using radiolabeled nicotinic receptor ligands, for example, have revealed that certain compounds are trapped in intracellular vesicles within neurons, leading to very slow release. nih.govjneurosci.org This type of detailed pharmacokinetic and pharmacodynamic data is crucial for optimizing drug design and understanding the mechanisms underlying addiction and other neurological conditions. molecubes.com
Q & A
Q. What are the common synthetic routes for [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol?
The synthesis typically involves multi-step reactions, including:
- Reductive amination : Reacting 3-pyridinylmethanol derivatives with pyrrolidine under catalytic hydrogenation or using sodium borohydride (NaBH₄) in methanol, as demonstrated in steroidal intermediate synthesis .
- Nucleophilic substitution : Introducing the pyrrolidinyl group via substitution reactions on halogenated pyridine precursors (e.g., 2-chloro-3-pyridinylmethanol) under basic conditions .
Q. Key Reaction Conditions :
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive amination | NaBH₄, methanol, RT, 2 hours | ~75% | |
| Nucleophilic substitution | Pyrrolidine, K₂CO₃, DMF, 80°C, 12 hours | ~60% |
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : The pyrrolidinyl protons appear as a multiplet (δ 2.5–3.0 ppm), while the pyridinyl CH₂OH group resonates at δ 4.5–5.0 ppm. Aromatic protons on the pyridine ring are observed at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 208 (M+H⁺) confirm the molecular formula C₁₁H₁₄N₂O .
- X-ray Crystallography : Used to resolve stereochemistry, as seen in analogous compounds (e.g., androstandiol derivatives) .
Advanced Research Questions
Q. What are the challenges in optimizing reaction yields for pyrrolidinylpyridine derivatives?
- Steric hindrance : Bulky substituents on the pyridine ring reduce nucleophilic substitution efficiency. Using polar aprotic solvents (e.g., DMSO) improves reactivity .
- Byproduct formation : Over-reduction during NaBH₄ treatment can generate secondary alcohols. Controlled stoichiometry and low temperatures mitigate this .
Q. How do structural modifications (e.g., fluorination) affect the compound's bioactivity?
- Fluorine introduction : Fluorinated analogs (e.g., 6-fluoro derivatives) enhance metabolic stability and binding affinity to targets like kinases. For example, trifluoromethyl groups increase lipophilicity (LogP ~2.3) .
- Pharmacological impact : Fluorinated pyridines show improved anti-inflammatory activity (IC₅₀ < 1 μM in COX-2 assays) compared to non-fluorinated analogs .
Q. What computational methods predict the reactivity of this compound?
Q. How do stereochemical variations influence pharmacological activity?
- Epoxide intermediates : Stereoselective reduction of epoxides (e.g., in steroidal analogs) determines the configuration of hydroxyl groups, critical for neuromuscular blocking activity .
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with (+)-isomers showing 10-fold higher potency in receptor-binding assays .
Q. What analytical techniques resolve contradictions in reported synthetic yields?
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
